molecular formula C17H18Te B14171385 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene CAS No. 920977-25-9

2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene

Cat. No.: B14171385
CAS No.: 920977-25-9
M. Wt: 349.9 g/mol
InChI Key: JGOPDPNHFBCUDY-UHFFFAOYSA-N
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Description

2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene is an organotellurium compound that belongs to the tellurophene family Tellurophenes are heterocyclic compounds containing tellurium, which is a heavier analog of sulfur and selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene typically involves the following steps:

    Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and an appropriate alkyne precursor.

    Substitution Reactions: The butyl and (4-methylphenyl)ethynyl groups are introduced through substitution reactions. These reactions often require the use of organometallic reagents and catalysts to facilitate the formation of carbon-tellurium bonds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of organotellurium chemistry and the use of scalable synthetic routes can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions where the butyl or (4-methylphenyl)ethynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield telluroxides, while substitution reactions can produce a variety of functionalized tellurophenes.

Scientific Research Applications

2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene has several scientific research applications, including:

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions.

Mechanism of Action

The mechanism by which 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound’s electronic properties can influence redox reactions and electron transfer processes in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-5-[(4-methylphenyl)ethynyl]selenophene: A selenium analog with similar chemical properties but different reactivity due to the presence of selenium instead of tellurium.

    2-Butyl-5-[(4-methylphenyl)ethynyl]thiophene: A sulfur analog that is more commonly studied and has well-documented applications in materials science and organic electronics.

Uniqueness

2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties compared to its sulfur and selenium analogs. These properties can be leveraged in specialized applications where tellurium’s heavier atomic weight and larger atomic radius play a crucial role.

Properties

CAS No.

920977-25-9

Molecular Formula

C17H18Te

Molecular Weight

349.9 g/mol

IUPAC Name

2-butyl-5-[2-(4-methylphenyl)ethynyl]tellurophene

InChI

InChI=1S/C17H18Te/c1-3-4-5-16-12-13-17(18-16)11-10-15-8-6-14(2)7-9-15/h6-9,12-13H,3-5H2,1-2H3

InChI Key

JGOPDPNHFBCUDY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CC2=CC=C(C=C2)C

Origin of Product

United States

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